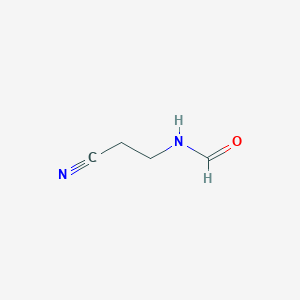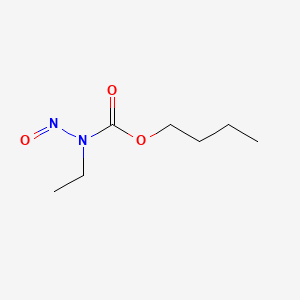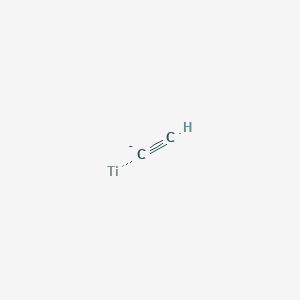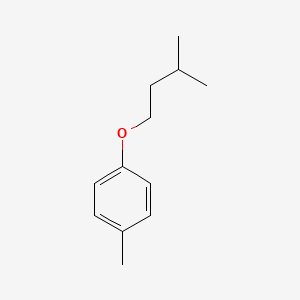
Tetrachloromethylphosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloromethylphosphorane is an organophosphorus compound with the molecular formula CH3Cl4P. It is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by its high melting point of 132°C .
准备方法
Synthetic Routes and Reaction Conditions: Tetrachloromethylphosphorane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with chloroform in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maximize yield and purity .
化学反应分析
Types of Reactions: Tetrachloromethylphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds .
科学研究应用
Tetrachloromethylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism by which tetrachloromethylphosphorane exerts its effects involves its interaction with various molecular targets. It can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
相似化合物的比较
Phosphorus Trichloride (PCl3): Similar in structure but lacks the methyl group.
Phosphorus Pentachloride (PCl5): Contains an additional chlorine atom compared to tetrachloromethylphosphorane.
Methylphosphonic Dichloride (CH3PCl2): Similar but with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific combination of chlorine and methyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
属性
CAS 编号 |
2725-68-0 |
|---|---|
分子式 |
CH3Cl4P |
分子量 |
187.8 g/mol |
IUPAC 名称 |
tetrachloro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl4P/c1-6(2,3,4)5/h1H3 |
InChI 键 |
JZUOAIYGQIGERU-UHFFFAOYSA-N |
规范 SMILES |
CP(Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




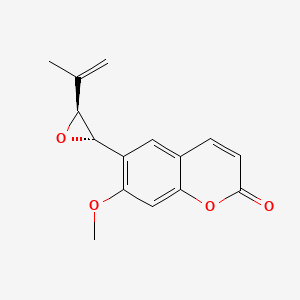
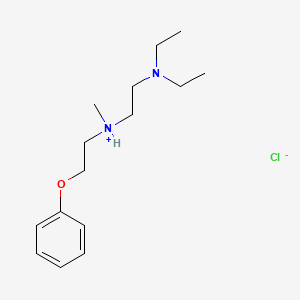

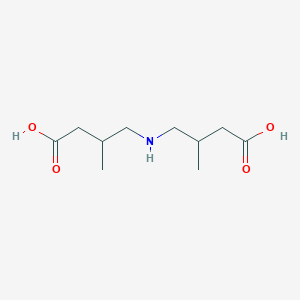
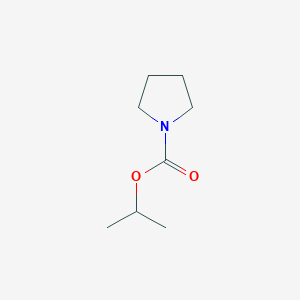
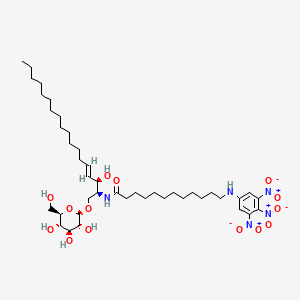

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
